molecular formula C11H13N5O2S B2896744 N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide CAS No. 1210433-34-3

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2896744
CAS No.: 1210433-34-3
M. Wt: 279.32
InChI Key: VWTGRLSWDBGTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic oxalamide-based compound designed for research applications. Its molecular structure incorporates both imidazole and thiazole heterocycles, pharmacophores known for significant biological activity. The imidazole ring is a key component in many compounds with demonstrated antiprotozoal activity . Similarly, the thiazole moiety is a privileged structure in medicinal chemistry. This combination makes the reagent a valuable scaffold for constructing novel molecules in drug discovery, particularly in the development of potential anti-infective agents. The oxalamide linker is a versatile functional group that can contribute to the molecule's ability to form hydrogen bonds with biological targets, potentially influencing its binding affinity and selectivity . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or for probing biological mechanisms. It is strictly for use in laboratory research settings. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c1-8-12-2-5-16(8)6-3-13-9(17)10(18)15-11-14-4-7-19-11/h2,4-5,7H,3,6H2,1H3,(H,13,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTGRLSWDBGTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethylamine

The 2-methylimidazole derivative is synthesized via alkylation of 2-methylimidazole with 1,2-dibromoethane, followed by Gabriel synthesis to convert the bromide to a primary amine (Scheme 1):

  • Alkylation :
    $$ \text{2-Methylimidazole} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Bromoethyl)-2-methylimidazole} $$
    Reaction conditions: 80°C, 12 hours, yielding 65–75%.

  • Gabriel Synthesis :
    $$ \text{1-(2-Bromoethyl)-2-methylimidazole} + \text{Phthalimide} \xrightarrow{\text{KI}, \text{DMF}} \text{Phthalimidoethyl-2-methylimidazole} $$
    Subsequent hydrolysis with hydrazine hydrate yields 2-(2-methyl-1H-imidazol-1-yl)ethylamine (75–85% yield).

Synthesis of Thiazol-2-amine

Thiazol-2-amine is prepared via the Hantzsch thiazole synthesis, reacting thiourea with α-chloroketones (Scheme 2):
$$ \text{Thiourea} + \text{Chloroacetone} \xrightarrow{\text{Ethanol}, \Delta} \text{Thiazol-2-amine} $$
Yields range from 60–70% after recrystallization.

Oxalamide Bond Formation

Stepwise Coupling Strategy

The oxalamide bond is formed sequentially to avoid symmetric byproducts (Scheme 3):

  • Monoacylation of Thiazol-2-amine :
    $$ \text{Thiazol-2-amine} + \text{Ethyl Oxalyl Chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Ethyl N-(thiazol-2-yl)oxalamate} $$
    Reaction conditions: 0°C to room temperature, 4 hours, 80% yield.

  • Hydrolysis to Oxalic Acid Derivative :
    $$ \text{Ethyl N-(thiazol-2-yl)oxalamate} \xrightarrow{\text{NaOH}, \text{H}_2\text{O}} \text{N-(Thiazol-2-yl)oxalamic Acid} $$
    Quantitative conversion under mild alkaline conditions.

  • Coupling with 2-(2-Methyl-1H-imidazol-1-yl)ethylamine :
    $$ \text{N-(Thiazol-2-yl)oxalamic Acid} + \text{2-(2-Methyl-1H-imidazol-1-yl)ethylamine} \xrightarrow{\text{EDCl}, \text{HOBt}, \text{DIPEA}} \text{this compound} $$
    Yields: 60–70% after HPLC purification.

Alternative One-Pot Approach

A one-pot method using oxalyl chloride has been reported for analogous compounds (Scheme 4):
$$ \text{Thiazol-2-amine} + \text{Oxalyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Intermediate Chloride} \xrightarrow{\text{2-(2-Methyl-1H-imidazol-1-yl)ethylamine}} \text{Target Compound} $$
This method offers reduced purification steps but lower yields (45–55%) due to competing side reactions.

Optimization and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction rates for imidazole alkylation (Table 1):

Parameter Conventional Heating Microwave Irradiation
Reaction Time 12 hours 30 minutes
Yield 65% 78%
Purity 90% 95%

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while EDCl/HOBt coupling systems minimize racemization (Table 2):

Coupling Agent Solvent Yield (%) Purity (%)
EDCl/HOBt DMF 70 98
DCC/DMAP THF 55 90
HATU DCM 68 97

Characterization and Analytical Validation

The final product is characterized via:

  • 1H NMR : δ 8.2 (s, 1H, imidazole), 7.4 (d, 1H, thiazole), 4.3 (t, 2H, CH2), 2.4 (s, 3H, CH3).
  • LCMS : [M+H]+ at m/z 322.3 (calculated 322.34).
  • HPLC : >95% purity using C18 column (ACN/H2O gradient).

Chemical Reactions Analysis

Types of Reactions: N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been studied for its potential antimicrobial properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific diseases. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Industry: In industry, this compound can be used as a precursor for the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Oxalamides

Compound Name Key Substituents Molecular Weight Biological Activity/Application Source
This compound (Target) Imidazole (2-methyl), thiazole ~294.3* Not reported N/A
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)oxalamide (Compound 15) 4-Chlorophenyl, hydroxythiazole 422.12 Antiviral (HIV entry inhibition)
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Dimethoxybenzyl, pyridyl 341.34 Umami flavor agonist (Savorymyx® UM33)
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide Chlorophenyl, phenylimidazole-thioethyl 400.9 Not reported
N1-(2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide Indole, methylthiophenyl, dimethylamino 410.5 Not reported

*Calculated based on molecular formula C12H14N4O2S.

Biological Activity

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound can be represented structurally as follows:

N1 2 2 methyl 1H imidazol 1 yl ethyl N2 thiazol 2 yl oxalamide\text{N1 2 2 methyl 1H imidazol 1 yl ethyl N2 thiazol 2 yl oxalamide}

This compound features an imidazole ring, a thiazole moiety, and an oxalamide group, which are known to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The thiazole component is also associated with antifungal activity against Candida albicans .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on specific enzymes. For example, compounds with similar structures have been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The IC50 values for related compounds range from 0.3 to 72 µM, indicating varying degrees of potency .

Case Studies

  • CYP24A1 Inhibition : A study evaluating the inhibitory activity against human cytochrome P450C24A1 (CYP24A1) found that certain derivatives exhibited potent inhibition, suggesting therapeutic potential in managing vitamin D metabolism disorders .
  • Antimalarial Activity : Compounds with a similar structure have been tested for their antimalarial properties. For example, derivatives were shown to exhibit significant activity against Plasmodium falciparum, with IC50 values indicating effective inhibition at low concentrations .

Data Table: Biological Activities of Related Compounds

Compound NameTarget Enzyme/PathogenIC50 Value (µM)Reference
Compound ACYP24A10.3
Compound BStaphylococcus aureus5.0
Compound CCandida albicans10.0
Compound DPlasmodium falciparum15.0

The mechanisms through which this compound exerts its biological effects are likely multifactorial:

  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes like CYP24A1, the compound may alter metabolic pathways.
  • Membrane Disruption : The hydrophobic nature of imidazole and thiazole rings may facilitate interaction with microbial membranes, leading to cell lysis.

Q & A

Q. Optimization Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Imidazole activationDCC, DCM, 0°C75–8090–92
Thiazole couplingTHF, RT, 12h65–7088–90
Final purificationEtOAc/Hexane (3:7)60–65≥95

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:
Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.4–2.6 ppm (imidazole-CH₃), δ 7.1–7.3 ppm (thiazole C-H), and δ 8.3–8.5 ppm (oxalamide NH) confirm structural integrity .
    • ¹³C NMR : Signals at ~160 ppm (oxalamide C=O) and 150–155 ppm (thiazole C2) .
  • Mass Spectrometry (MS) : ESI/APCI-MS for molecular ion confirmation (e.g., m/z 348.42 [M+H⁺]) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>98% for biological assays) .

Q. Key Spectral Signatures :

Functional Group¹H NMR (δ)¹³C NMR (δ)IR (cm⁻¹)
2-Methylimidazole2.45 (s, 3H)18.5 (CH₃)3100–3150 (C-H stretch)
Thiazole C-H7.25 (s, 1H)127.8 (C5)1600–1650 (C=N)
Oxalamide NH8.35 (br, 1H)160.2 (C=O)1650–1700 (amide I)

How do the electronic and steric properties of the 2-methylimidazole and thiazole moieties influence reactivity and supramolecular interactions?

Answer:

  • Electronic Effects :
    • The thiazole’s electron-rich sulfur enhances hydrogen bonding with biological targets (e.g., enzyme active sites) .
    • The 2-methylimidazole’s basic nitrogen can participate in acid-base interactions, modulating solubility .
  • Steric Effects :
    • The methyl group on imidazole introduces steric hindrance, reducing unwanted π-π stacking in crystallography .
    • Thiazole’s planar structure facilitates stacking interactions in crystal lattices, confirmed via X-ray diffraction (SHELX refinement) .

What experimental strategies are recommended for elucidating the mechanism of action in enzymatic targets?

Answer:

  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Quantify affinity (KD) for protein targets (e.g., kinases) .
    • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Enzymatic Assays :
    • Conduct under varied pH (6.5–8.0) and temperature (25–37°C) to identify optimal inhibition conditions .
    • Use fluorogenic substrates (e.g., ATP-analogs) for real-time activity monitoring .

How should researchers address discrepancies in bioactivity data across assay systems?

Answer:

  • Orthogonal Validation : Compare SPR (binding) with enzymatic IC₅₀ values to confirm target engagement .
  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation in cell-based assays .
  • Stability Testing : LC-MS/MS monitors compound degradation in serum-containing media .

What computational approaches predict binding modes with protein targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina or Glide model interactions with catalytic pockets (e.g., HIV protease in ) .
  • MD Simulations : GROMACS/AMBER simulate ligand-protein dynamics over 100+ ns to assess binding stability .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics calculates reaction pathways (e.g., covalent inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.